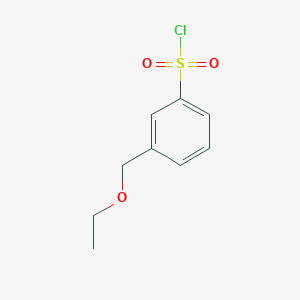

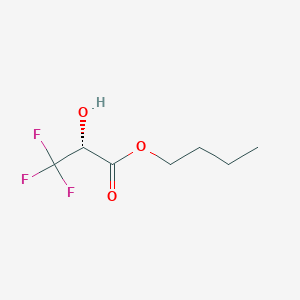

3-(Ethoxymethyl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

3-(Ethoxymethyl)benzene-1-sulfonyl chloride (EMB-Cl) is an organic compound commonly used in organic synthesis. It is a colorless, viscous liquid with a faint odor and a melting point of -20°C. It is soluble in organic solvents such as ethanol and acetone, and insoluble in water. EMB-Cl is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazoles

Ionic liquid systems, such as 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, have demonstrated efficiency in catalyzing the synthesis of benzimidazole derivatives. These systems utilize atmospheric air as a green oxidant and can perform efficiently with carboxylic acids instead of aldehydes, showcasing the versatility of sulfonic acid functionalized catalysts in organic synthesis (Khazaei et al., 2011).

Sulfonylation Reactions

The development of new and facile methods for the synthesis of sulfonyl chlorides has been reported. One approach includes the aqueous chlorination of aryl methoxymethyl sulfides to yield benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields. This method underscores the utility of sulfides in the preparation of sulfonyl chlorides, a critical intermediate in various chemical syntheses (Kim, Ko, & Kim, 1992).

Catalytic Systems in Organic Synthesis

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. This method highlights the enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, indicating the significant role of sulfonic acid derivatives in catalytic systems (Nara, Harjani, & Salunkhe, 2001).

Conversion of 5-Hydroxymethylfurfural

Recent advancements in biomass transformation have highlighted the conversion of 5-hydroxymethylfurfural (HMF) into ethoxymethylfurfural (EMF) and ethyl levulinate (EL) using sulfonic-acid-functionalized carbon nanomaterials. This method presents an effective catalyst preparation for biomass conversion, showcasing the application of sulfonic acid functionalized materials in renewable energy and chemical industries (Wang & Chen, 2018).

Immobilization of Catalysts for Polymer Synthesis

Sulfonic acid groups anchored on silica surfaces through Si-C bonds have been used for the immobilization of catalysts in polyketone synthesis. This innovative approach maintains the pore structure of silica and demonstrates the successful preparation of supported catalysts for CO/ethylene copolymerization, indicating the potential of sulfonic acid functionalized surfaces in polymer synthesis (Eo et al., 2016).

Eigenschaften

IUPAC Name |

3-(ethoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-2-13-7-8-4-3-5-9(6-8)14(10,11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBJJNKGUOZJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxymethyl)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)

![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)

![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)